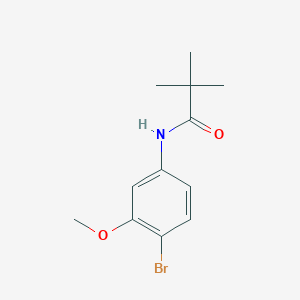
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid, also known as DTBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and electronics. DTBN is a polycyclic aromatic hydrocarbon that contains two carboxylic acid groups and two tert-butyl groups attached to the naphthalene ring.
作用機序
The mechanism of action of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid varies depending on its application. In material science, this compound acts as a linker between metal ions to form MOFs. In pharmaceuticals, this compound inhibits the expression of pro-inflammatory cytokines by blocking the NF-κB pathway and induces apoptosis in cancer cells by activating the caspase pathway. In electronics, this compound acts as a dopant to improve charge carrier mobility and stability.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of this compound can cause cytotoxicity and induce oxidative stress in cells. This compound has also been found to have a slight irritant effect on the skin and eyes.
実験室実験の利点と制限
One of the main advantages of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid in laboratory experiments is its versatility. This compound can be easily synthesized and modified to suit different applications. This compound-based materials have also shown high stability and tunable properties, making them ideal for various experiments. One limitation of using this compound is its high cost compared to other building blocks.
将来の方向性
There are several future directions for 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based research. In material science, this compound-based MOFs can be further explored for their potential applications in gas separation, catalysis, and sensing. In pharmaceuticals, this compound can be further investigated for its potential as a neuroprotective agent and for the treatment of other diseases. In electronics, this compound-based materials can be optimized for improved performance in OFETs and OPV devices. Overall, this compound has shown great potential for various applications, and further research is needed to fully explore its capabilities.
合成法
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be synthesized through various methods, including the reaction of 3,7-dihydroxynaphthalene with tert-butyl chloroacetate in the presence of a base, or the reaction of 3,7-dihydroxynaphthalene with tert-butyl bromoacetate in the presence of a palladium catalyst. Both methods result in the formation of this compound with high yields and purity.
科学的研究の応用
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been widely studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. This compound-based MOFs have shown promising results in gas storage, separation, and catalysis.
In pharmaceuticals, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
In electronics, this compound has been used as a dopant in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. This compound-based OFETs have shown improved charge carrier mobility and stability, while this compound-based OPV devices have shown increased power conversion efficiency.
特性
分子式 |
C20H24O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
3,7-ditert-butylnaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)11-7-13-14(15(9-11)17(21)22)8-12(20(4,5)6)10-16(13)18(23)24/h7-10H,1-6H3,(H,21,22)(H,23,24) |
InChIキー |
MEQDQUOVXTZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=C1)C(=O)O)C(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=O)O)C(C)(C)C)C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
